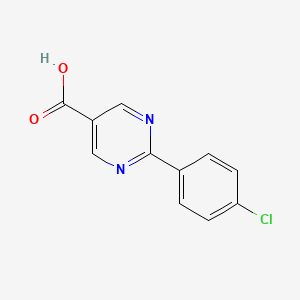

2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of pyrimidine carboxylic acid research, which gained significant momentum in the mid-20th century. The foundational work in this area can be traced to systematic efforts to synthesize substituted pyrimidine carboxylic acids with enhanced biological activities. Patent literature from 1970 documents early processes for producing 4-amino substituted pyrimidine-5-carboxylic acid compounds, establishing the groundwork for subsequent developments in this chemical family. These early synthetic approaches utilized readily available starting materials such as malonic acid dinitrile and dimethylformamide chloride, demonstrating the practical feasibility of accessing complex pyrimidine derivatives through well-designed synthetic sequences.

The evolution of synthetic methodologies for pyrimidine carboxylic acids was driven by the recognition of their valuable pharmaceutical properties, particularly as antiphlogistic, analgesic, and antirheumatic agents. The specific development of this compound represents a culmination of these efforts, combining the established pyrimidine carboxylic acid scaffold with strategic chlorophenyl substitution. The compound is now catalogued in major chemical databases, including PubChem where it is identified by Compound Identification Number 6490695, reflecting its established position within the scientific literature.

The historical progression of this compound's development illustrates the systematic approach taken by medicinal chemists to explore structure-activity relationships within the pyrimidine family. Early research recognized that the presence of chlorophenyl substituents could enhance lipophilicity and influence interactions with biological targets, leading to the deliberate incorporation of the 4-chlorophenyl group at the 2-position of the pyrimidine ring.

Importance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry due to its representative structure that combines multiple key chemical features. The compound exemplifies the significance of pyrimidine derivatives in modern chemistry, as heterocyclic compounds bearing the pyrimidine core constitute an important class of natural and synthetic compounds exhibiting diverse useful biological activities. The pyrimidine ring system itself serves as a privileged scaffold in medicinal chemistry, providing a foundation for the development of therapeutic agents across numerous disease areas.

The structural complexity of this compound demonstrates several fundamental principles of heterocyclic chemistry. The presence of the chlorophenyl substituent enhances the compound's lipophilicity and can significantly influence its interaction with biological targets. This modification represents a classic example of how strategic substitution patterns can modulate the physicochemical properties of heterocyclic compounds. The carboxylic acid functionality at the 5-position provides additional opportunities for chemical modification and biological interaction, enabling the formation of salts, esters, and amides that can further optimize pharmacological properties.

From a synthetic chemistry perspective, this compound illustrates the versatility of pyrimidine chemistry in accommodating diverse functional groups and substitution patterns. The successful incorporation of both electron-withdrawing (chlorine) and electron-donating (carboxylic acid) groups within a single heterocyclic framework demonstrates the robust nature of the pyrimidine scaffold. This structural feature makes the compound particularly valuable as a building block for further chemical elaboration and as a model system for studying structure-property relationships in heterocyclic chemistry.

Position in Pyrimidine Carboxylic Acid Family

Within the broader pyrimidine carboxylic acid family, this compound represents a distinctive structural variant that combines the fundamental pyrimidine carboxylic acid framework with specific substitution patterns designed to enhance biological activity. The pyrimidine carboxylic acid family encompasses a diverse range of compounds, including naturally occurring molecules such as orotic acid, which belongs to the class of organic compounds known as pyrimidinecarboxylic acids. Orotic acid, with its 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid structure, exemplifies the fundamental importance of carboxylated pyrimidines in biological systems.

The positioning of the carboxylic acid group at the 5-position in this compound distinguishes it from other family members and provides unique opportunities for molecular recognition and binding. This positional arrangement, combined with the 2-(4-chlorophenyl) substitution, creates a specific three-dimensional arrangement that can interact selectively with biological targets. Comparative analysis within the family reveals that related compounds, such as 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid, share similar structural features but exhibit different biological profiles due to subtle variations in substitution patterns.

The compound's position within this family is further highlighted by the existence of numerous structural analogs that demonstrate the systematic exploration of structure-activity relationships. For example, compounds such as 2-(4-Chlorophenyl)-4-methyl-6-(propan-2-ylamino)pyrimidine-5-carboxylic acid represent elaborated versions of the basic scaffold, incorporating additional functional groups to modulate biological activity. These structural variations illustrate the central role that this compound plays as a core structure within the family.

Table 1: Structural Comparison of Key Pyrimidine Carboxylic Acid Family Members

Current Research Landscape

The current research landscape surrounding this compound reflects the continued expansion of interest in pyrimidine derivatives across multiple scientific disciplines. Contemporary research emphasizes the compound's potential applications in medicinal chemistry, where pyrimidine scaffolds continue to be explored for their ability to interact with emerging biological targets. The landscape of approved drugs incorporating pyrimidine scaffolds continues to evolve in both number and diversity, with researchers actively seeking novel compounds that can address emerging resistance to clinically used therapeutic agents.

Recent research trends have focused on understanding the mechanism of action for compounds like this compound, particularly their ability to modulate biological pathways through enzyme inhibition or receptor interaction. Studies indicate that certain derivatives within this structural class exhibit significant inhibitory activity against cyclooxygenase enzymes, showcasing their potential as anti-inflammatory agents. This mechanistic understanding has opened new avenues for rational drug design based on the pyrimidine carboxylic acid scaffold.

The synthetic chemistry research landscape has also advanced significantly, with modern approaches emphasizing efficient and scalable synthetic routes. Current methodologies for preparing this compound typically involve multi-step organic reactions that require careful control of conditions such as temperature, solvent selection, and catalyst optimization to maximize yield and purity. These synthetic advances have made the compound more accessible for research applications and have facilitated the preparation of structural analogs for biological evaluation.

Table 2: Current Research Applications and Methodologies

The research landscape also encompasses the development of analytical methods for characterizing this compound and its derivatives. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance and Infrared spectroscopy, are routinely employed for structural confirmation and purity assessment. These analytical capabilities support the continued exploration of this compound class and enable the precise characterization of new derivatives as they are developed.

Properties

IUPAC Name |

2-(4-chlorophenyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZDFCOGTAHKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424612 | |

| Record name | 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878691-37-3 | |

| Record name | 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLOROPHENYL)-5-PYRIMIDINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzene as a starting material.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a suitable intermediate with carbon dioxide under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced forms with altered oxidation states.

Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

Materials Science: It can be utilized in the development of advanced materials with specific properties, such as conductivity and stability.

Biological Studies: The compound can serve as a probe or ligand in biological assays to study molecular interactions and pathways.

Industrial Applications: It can be employed in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Halogen-Substituted Analogues

2-(4-Fluorophenyl)pyrimidine-5-carboxylic Acid

- Molecular Formula : C₁₁H₇FN₂O₂ .

- Key Differences : The fluorine atom is smaller and more electronegative than chlorine, reducing steric hindrance but increasing polarity. This may alter binding affinity to biological targets like enzymes or receptors .

- Biological Activity : Exhibits anti-inflammatory and antimicrobial properties, though with lower metabolic stability compared to the chloro analogue due to reduced lipophilicity .

2-(3,4-Dichlorophenyl)pyrimidine-5-carboxylic Acid

- Applications: Demonstrates improved antiviral activity compared to mono-chlorinated derivatives, but may face solubility challenges .

Substituent Variations on the Pyrimidine Ring

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

- Molecular Formula : C₆H₂ClF₃N₂O₂ .

- Key Differences : The trifluoromethyl (-CF₃) group is bulkier and more electron-withdrawing than chlorine, enhancing metabolic resistance and altering electronic properties. This compound shows higher stability in physiological conditions .

- Applications : Preferred in pharmaceutical applications requiring prolonged half-life, such as antiviral agents .

2-(Methylthio)pyrimidine-5-carboxylic Acid Derivatives

- Example : 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid .

- Key Differences : The methylthio (-SCH₃) group increases lipophilicity and may improve membrane permeability. However, it reduces hydrogen-bonding capacity compared to carboxylic acid or halogen substituents .

- Biological Activity : Shows moderate antimicrobial activity but less efficacy in enzyme inhibition compared to chloro-phenyl analogues .

Positional Isomers and Functional Group Variations

2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic Acid

- Key Differences : The hydroxyl (-OH) group introduces hydrogen-bonding capability, improving solubility but reducing stability under acidic conditions. This derivative is less lipophilic than the chloro analogue .

- Applications : Explored in targeting hydrophilic binding sites, such as kinase active regions .

2-(Piperidin-4-yl)pyrimidine-5-carboxylic Acid Hydrochloride

- Key Differences : The piperidine ring introduces basicity and conformational flexibility, enabling interactions with G-protein-coupled receptors (GPCRs). The hydrochloride salt enhances aqueous solubility .

- Biological Activity : Potent in central nervous system (CNS) drug candidates due to improved blood-brain barrier penetration .

Data Tables: Structural and Functional Comparisons

Table 1: Substituent Effects on Key Properties

*Predicted LogP values based on PubChem data.

Table 2: Analytical Challenges and Resolutions

| Issue | Case Study Example | Resolution Strategy | Reference |

|---|---|---|---|

| LCMS discrepancies (e.g., m/z 338 vs. 366) | Trifluoromethyl vs. chloro substituents | Use HRMS and NMR for isotopic/adduct confirmation | |

| Isomerization during synthesis | Diastereomer formation | Optimize reaction conditions (pH, solvent) |

Biological Activity

Overview

2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound characterized by a pyrimidine ring with a 4-chlorophenyl substituent and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Pyrimidine derivatives are known to bind with high affinity to multiple receptors, influencing several biochemical pathways. The compound's mechanism of action involves:

- Inhibition of Enzymatic Activity : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

- Antiproliferative Effects : It exhibits activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound possesses significant anti-inflammatory properties. For instance, in vitro assays showed that the compound effectively inhibited COX-2 activity, which is pivotal in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition were reported as follows:

These results indicate that the compound has comparable potency to established anti-inflammatory drugs.

Anticancer Activity

In cancer research, this compound has shown promising results against various cancer types. It was tested on several cancer cell lines, demonstrating significant antiproliferative effects. For example, studies indicated that it induced cell cycle arrest and apoptosis in human breast cancer cells.

The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Its effectiveness was evaluated through disk diffusion assays, revealing significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine ring can significantly influence its potency and selectivity towards different biological targets.

Key Findings

- Substituent Variability : The presence of electron-withdrawing groups enhances the compound's binding affinity to target receptors.

- Pyrimidine Ring Modifications : Alterations at different positions of the pyrimidine ring have been correlated with changes in anti-inflammatory and anticancer activities.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Clinical Evaluation for Inflammatory Diseases : A study assessed its efficacy in reducing symptoms in patients with rheumatoid arthritis, showing a marked decrease in inflammation markers.

- Cancer Therapy Trials : Preclinical trials involving animal models indicated that treatment with this compound led to reduced tumor size and improved survival rates compared to control groups.

Q & A

Q. What are the typical synthetic routes for 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid?

The compound is commonly synthesized via hydrolysis of its ester derivatives. For example, ethyl or methyl esters of pyrimidine carboxylic acids are treated with aqueous NaOH under mild conditions (room temperature, 1–2 hours), followed by acidification with HCl to precipitate the free carboxylic acid. This method avoids harsh conditions that might degrade sensitive functional groups .

- Key Steps :

- Dissolve ester in ethanol/water mixture.

- Add stoichiometric NaOH (2:1 molar ratio of NaOH:ester).

- Acidify with HCl (pH ≈ 5) to isolate the product.

- Yield Optimization : Adjust reaction time and temperature to minimize by-products.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., observed m/z 234.002 for [M+H]⁺ matches theoretical exact mass) .

- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated in structurally analogous pyrimidine derivatives .

- HPLC : Assesses purity (>95% typical) with retention time consistency (e.g., 1.26 minutes under specific gradient conditions) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported LCMS data for this compound?

Discrepancies may arise from varying ionization conditions or impurities. For example:

- Case Study : A reported m/z of 338 [M+H]⁺ in one synthesis vs. 366 [M+H]⁺ in another highlights differences in substituents (e.g., trifluoromethyl groups).

- Resolution :

- Validate synthesis protocols (e.g., reagent ratios, reaction time).

- Use high-resolution MS (HRMS) to distinguish isotopic patterns or adducts.

- Cross-reference with NMR (¹H/¹³C) or IR for functional group confirmation.

Q. What strategies mitigate isomerization or diastereomer formation during synthesis?

Steric effects from the 4-chlorophenyl group can lead to undesired isomers. Strategies include:

- Selective Crystallization : Isolate cis/trans intermediates using solvent polarity adjustments (e.g., ethanol vs. hexane mixtures) .

- Lewis Acid Catalysis : Employ BF₃ or AlCl₃ to favor thermodynamically stable isomers via acid-mediated equilibration .

- Chromatographic Purification : Use reverse-phase HPLC with C18 columns to separate isomers.

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst Screening : Test coupling agents (e.g., EDCI/HOBT vs. DCC) for carboxylate activation in amidation or esterification steps .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethyl acetate minimizes side reactions during extraction .

- Temperature Control : Maintain ≤60°C during hydrolysis to prevent decarboxylation .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

Variations arise from:

- Scale Effects : Milligram-scale reactions may have lower yields due to handling losses vs. gram-scale .

- Purification Methods : Silica gel chromatography vs. recrystallization can impact recovery rates.

- Reagent Quality : Trace moisture in NaOH or HCl can alter reaction kinetics .

Methodological Best Practices

- Synthesis : Prioritize ester hydrolysis for simplicity and scalability.

- Characterization : Combine LCMS, HRMS, and X-ray data for unambiguous structural assignment.

- Troubleshooting : Use TLC monitoring to identify by-products early in reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.